1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one
Description
1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one is a halogenated aromatic ketone featuring a brominated phenyl group at the 1-position and a chlorophenylsulfanyl moiety at the 2-position. This compound is synthesized via nucleophilic substitution or multicomponent reactions, as evidenced by protocols in related studies . The ketone group enhances reactivity in further functionalization, such as condensation or reduction reactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-chlorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClOS/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIRUUDKPGOCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, where the thiolate ion displaces the bromide leaving group. Key conditions include:
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol enhance nucleophilicity and reaction homogeneity.
- Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$) or triethylamine ($$ \text{Et}_3\text{N} $$) deprotonates 4-chlorobenzenethiol to generate the reactive thiolate species.
- Temperature : Reflux conditions (70–80°C) accelerate the reaction, typically completing within 6–8 hours.
Example Procedure :
- Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (10 mmol) and 4-chlorobenzenethiol (12 mmol) in anhydrous DMF (50 mL).
- Add $$ \text{K}2\text{CO}3 $$ (15 mmol) and stir under nitrogen at 80°C for 7 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Spectroscopic Validation
Post-synthesis characterization confirms structural integrity:
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.82 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 7.62 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 7.45–7.39 (m, 4H, Ar-H), 4.32 (s, 2H, SCH$$ _2 $$).
- IR (KBr): 1685 cm$$ ^{-1} $$ (C=O), 1080 cm$$ ^{-1} $$ (C-S).
Alternative Methodologies and Comparative Analysis
Friedel-Crafts Acylation with Subsequent Functionalization
While less common, Friedel-Crafts acylation of 4-bromobenzene with chloroacetyl chloride forms 1-(4-bromophenyl)-2-chloroethan-1-one, which subsequently reacts with 4-chlorothiophenol. However, this route suffers from lower yields (50–55%) due to competing side reactions.
Oxidative Coupling Approaches
Recent advances explore copper-catalyzed coupling between 4-bromophenylboronic acid and 4-chlorophenyl disulfide, though yields remain suboptimal (≤60%).
Industrial-Scale Production and Optimization
Continuous Flow Reactors
Industrial protocols prioritize throughput and purity:
- Reactor Type : Tubular flow reactors minimize side-product formation via precise temperature control.
- Solvent Recovery : Ethanol is recycled through distillation, reducing waste.
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.
- Chromatography : Reserved for high-purity pharmaceutical intermediates.
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Thiol Oxidation | Nitrogen atmosphere and antioxidant additives (e.g., BHT) | Prevents disulfide byproducts |
| Low Solubility | DMF/THF cosolvent systems | Enhances reaction homogeneity |
| Overalkylation | Stoichiometric control (1:1.2 molar ratio) | Limits di-substitution |
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one has been investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in various biological activities:
- Anticancer Activity : Research indicates that compounds with bromine and chlorine substitutions can exhibit significant cytotoxic effects against cancer cell lines. The presence of the sulfonyl group enhances interactions with biological targets, potentially leading to the development of new anticancer agents.
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess antimicrobial activity, making them candidates for further development as antibacterial or antifungal agents.
Agrochemical Applications
The compound serves as an important intermediate in the synthesis of agrochemicals. Specifically, it is utilized in the production of fungicides and herbicides due to its effective biological activity against plant pathogens.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal focused on synthesizing various derivatives of this compound and evaluating their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer potential.
Case Study 2: Agrochemical Development
In another study, researchers explored the use of this compound as a precursor for developing new fungicides. The compound was tested against several fungal strains, showing effective inhibition at low concentrations. This led to further investigations into its application in agricultural settings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Key Comparisons:
Observations:
- Electronic Effects: Bromine’s stronger electron-withdrawing nature compared to chlorine results in downfield shifts in aromatic protons (e.g., δ 7.65–7.51 in 1r vs. δ 7.73–7.36 in 1q) .
- Melting Points: Substituent position impacts crystallinity; 4-chlorophenyl analogs (e.g., 5j ) exhibit higher melting points than their 3-chloro counterparts, likely due to symmetric packing.
Biological Activity
1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one, also known by its CAS number 100874-02-0, is an organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines bromine and chlorine atoms with a sulfanyl group, making it a candidate for various biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C14H10BrClOS
- Molecular Weight : 341.65 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with 4-chlorothiophenol in the presence of a base such as potassium carbonate. The reaction is facilitated by solvents like ethanol or acetonitrile and may require heating to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing sulfanyl groups have been reported to demonstrate significant activity against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis with moderate to strong effectiveness .
Anticancer Properties
The anticancer potential of compounds like this compound is supported by studies demonstrating their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, related compounds have shown efficacy in inhibiting acetylcholinesterase (AChE), which is linked to cancer cell growth regulation .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding affinity and inhibition capacity can lead to altered enzymatic activities, contributing to its antimicrobial and anticancer effects. Further research is needed to elucidate the exact pathways involved.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antifungal Activity : A study on pyrazole derivatives showed promising antifungal activity, suggesting that similar structural motifs could enhance the efficacy of this compound against fungal pathogens .
- Enzyme Inhibition : Research has highlighted the importance of enzyme inhibition in therapeutic applications. Compounds with sulfanyl groups have been shown to inhibit urease and AChE, which are critical in various biological processes .
- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties through their action on beta-secretase (BACE) and monoamine oxidase (MAO), suggesting that this compound could also offer neuroprotective benefits .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | Moderate | High | AChE Inhibitor |
| Compound B | Strong | Moderate | Urease Inhibitor |
| This compound | Moderate to Strong | Promising | Potential Inhibitor |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, α-bromoketones can react with thiols (e.g., 4-chlorothiophenol) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage . Microwave-assisted synthesis (e.g., 30-second irradiation) improves reaction efficiency and reduces side products . Optimization involves varying solvents (DMF, ethanol), temperature (0–80°C), and catalysts (e.g., SiO₂ nanoparticles for enhanced yields) .
- Key Metrics : Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis and HPLC .
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques :
- X-ray crystallography : SHELXL/SHELXS programs refine crystal structures, revealing bond lengths (e.g., C–S: ~1.78 Å) and dihedral angles between aromatic rings .
- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks for the sulfanyl group (δ ~4.9–5.0 ppm) and aromatic protons (δ 7.3–7.7 ppm) .
- HRMS : Exact mass confirmation (e.g., m/z 483.1165 [M+H]⁺) ensures molecular integrity .
Advanced Research Questions
Q. What computational methods are used to predict/reactivity and intermolecular interactions of this compound?
- Approach :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone group is a reactive site for nucleophilic attacks .
- Molecular Docking : Models interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina, highlighting hydrogen bonds with active-site residues .
- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in crystal packing, such as C=O⋯H–N interactions .
Q. How can contradictory biological activity data be resolved across studies?
- Case Study : Antimicrobial assays show variability in MIC values against S. aureus (e.g., 2–16 µg/mL). Contradictions arise from differences in:
- Strain Variability : Use standardized strains (e.g., ATCC 25923) .
- Experimental Conditions : Control pH, solvent (DMSO vs. water), and inoculum size .
- Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin) .
Q. What strategies improve the catalytic efficiency of reactions involving this compound?
- Catalyst Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
